5-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide
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Overview
Description
“5-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide” is a synthetic organic compound that belongs to the class of isoxazole carboxamides. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring can be formed through cyclization reactions.
Introduction of Substituents: The methyl, tetrahydro-2H-pyran-4-yl, and thiophen-2-yl groups are introduced through various substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the isoxazole ring.
Reduction: Reduction reactions could target the carboxamide group or other functional groups.
Substitution: Various substitution reactions can occur, especially at the methyl or thiophene groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration of its pharmacological properties for therapeutic applications.
Medicine
Antimicrobial Activity: Investigation of its potential as an antimicrobial agent.
Anti-inflammatory: Studies on its anti-inflammatory properties.
Industry
Polymer Synthesis: Use in the synthesis of polymers with specific characteristics.
Mechanism of Action
The mechanism of action of “5-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide” would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Receptor Interaction: Binding to cellular receptors to modulate biological pathways.
Pathway Modulation: Affecting signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Carboxamides: Other compounds in this class with different substituents.
Thiophene Derivatives: Compounds with thiophene rings and various functional groups.
Pyran Derivatives: Compounds containing tetrahydro-2H-pyran rings.
Uniqueness
The uniqueness of “5-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide” lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
5-methyl-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-12-11-15(17-21-12)16(19)18(13-5-8-20-9-6-13)7-4-14-3-2-10-22-14/h2-3,10-11,13H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFUWGNYLVAETJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CCC2=CC=CS2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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